Etodroxizine dimaleate
Overview
Description
Etodroxizine dimaleate is a first-generation antihistamine belonging to the diphenylmethane and piperazine classes. It is primarily used as a sedative and hypnotic agent in Europe and South Africa . The compound is known for its sleep-inducing properties and is often used in combination with other sedatives to enhance its effects .
Preparation Methods
The synthesis of etodroxizine dimaleate involves multiple steps, starting with the reaction of 2-amino-4-chlorobenzoic acid with formamidine acetate. This reaction sequence includes cyclization, nitration, substitution, reduction, condensation, and salification . The industrial production of this compound is optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Etodroxizine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Etodroxizine dimaleate has a wide range of scientific research applications:
Mechanism of Action
Etodroxizine dimaleate exerts its effects by blocking histamine H1 receptors, which are involved in the regulation of sleep and wakefulness. By inhibiting these receptors, the compound induces sedation and promotes sleep . The molecular targets include the central nervous system, where it affects neurotransmitter pathways involved in sleep regulation .
Comparison with Similar Compounds
Etodroxizine dimaleate is similar to other antihistamines such as hydroxyzine, meclizine, and cinnarizine. it is unique in its combination of diphenylmethane and piperazine structures, which contribute to its potent sedative effects . Other similar compounds include:
Hydroxyzine: Another first-generation antihistamine with sedative properties.
Meclizine: Used primarily for motion sickness and vertigo.
Cinnarizine: Used for the treatment of nausea and vertigo.
This compound stands out due to its specific chemical structure and its effectiveness as a sedative and hypnotic agent .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O3.2C4H4O4/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27;2*5-3(6)1-2-4(7)8/h1-9,23,27H,10-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVSMAEOLQJSR-SPIKMXEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CCOCCOCCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39ClN2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56335-21-8 | |
Record name | Etodroxizine dimaleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056335218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETODROXIZINE DIMALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9NQM95R01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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